![molecular formula C18H30N2OS B6429642 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034523-89-0](/img/structure/B6429642.png)
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide, also known as N-thiacyclohexylpiperidine-4-carboxamide (N-TPCA), is a synthetic organic compound with a variety of potential applications in both scientific research and industry. N-TPCA has been studied for its potential use as a novel therapeutic agent, as well as a potential building block for the synthesis of more complex molecules. N-TPCA is a cyclohexane derivative with a piperidine-4-carboxamide moiety, which has been found to possess interesting biological properties.
Wissenschaftliche Forschungsanwendungen
N-TPCA has been studied for its potential use as a novel therapeutic agent, as well as a potential building block for the synthesis of more complex molecules. In particular, N-TPCA has been investigated as a potential anti-inflammatory agent, due to its ability to inhibit the release of pro-inflammatory cytokines. Additionally, N-TPCA has been studied for its potential use as an antifungal agent, due to its ability to inhibit the growth of several species of fungi. N-TPCA has also been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Wirkmechanismus
The mechanism of action of N-TPCA is not completely understood. However, it is believed to act by inhibiting the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Additionally, N-TPCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-TPCA has been shown to possess anti-inflammatory, antifungal, and anti-COX-2 activity. In addition, N-TPCA has been found to possess antioxidant properties, as well as the ability to inhibit the release of pro-inflammatory cytokines. Furthermore, N-TPCA has been found to possess neuroprotective properties, as well as the ability to modulate the expression of certain genes involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-TPCA for laboratory experiments include its low cost, high availability, and its ability to be synthesized using a variety of methods. Additionally, N-TPCA has been found to possess a variety of biological activities, making it a useful tool for investigating a variety of biological processes. The main limitation of using N-TPCA for laboratory experiments is that its mechanism of action is not completely understood.
Zukünftige Richtungen
For research on N-TPCA include further investigation into its potential therapeutic applications, as well as its potential use as a building block for the synthesis of more complex molecules. Additionally, further research should be conducted to further elucidate the mechanism of action of N-TPCA, as well as its potential side effects. Additionally, further research should be conducted to investigate the potential of N-TPCA as an inhibitor of other enzymes and proteins. Finally, further research should be conducted to investigate the potential synergistic effects of N-TPCA with other compounds.
Synthesemethoden
N-TPCA can be synthesized by several different methods, including the reaction of cyclohexanone and piperidine-4-carboxylic acid in the presence of anhydrous ammonia. This method produces an intermediate, which is then reacted with thiourea to form N-TPCA. Alternatively, the reaction of cyclohexanone and thiourea in the presence of piperidine-4-carboxylic acid can also be used to produce N-TPCA.
Eigenschaften
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2OS/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXREUYLJGPEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.